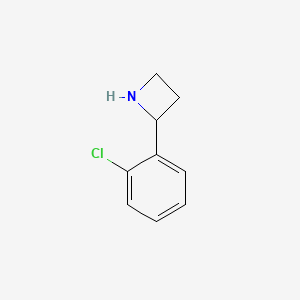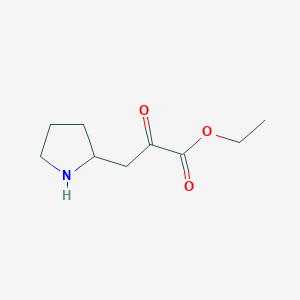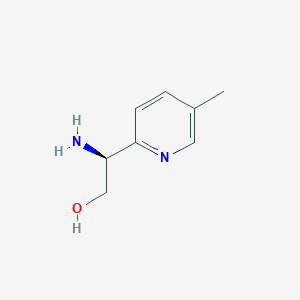
2-(2-Chlorophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Chlorophenyl)azetidine can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-(2-chlorophenyl)ethylamine with a suitable reagent can yield this compound.
Aza Paternò–Büchi Reaction: This method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azetidine ring or the phenyl ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The presence of the chlorine atom on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-(2-Chlorophenyl)azetidine can be compared with other azetidine derivatives:
Azetidine: The parent compound without any substituents. It has similar ring strain but lacks the additional reactivity provided by the chlorine atom.
2-Phenylazetidine: Similar to this compound but without the chlorine atom
2-(2-Bromophenyl)azetidine: Similar structure but with a bromine atom instead of chlorine.
Propiedades
Fórmula molecular |
C9H10ClN |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)azetidine |
InChI |
InChI=1S/C9H10ClN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 |
Clave InChI |
YJPLFSNTLPJFGS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)



![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)

![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)


![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)

